C23H18F3N5O

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

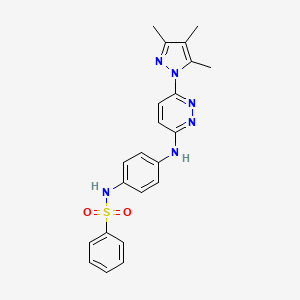

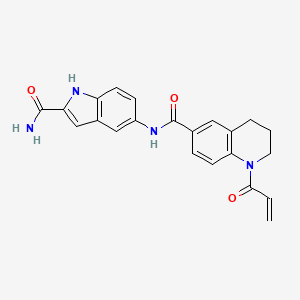

The compound C23H18F3N5O is also known as PERK-IN-2 . It is a potent inhibitor of PERK with an IC50 of 0.2 nM . The IUPAC name for this compound is 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone .

Molecular Structure Analysis

The molecular weight of C23H18F3N5O is 437.42 . The InChI Key for this compound is JCUSVFKWUQBVHH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The exact physical and chemical properties of C23H18F3N5O are not provided in the search results .

科学研究应用

共价框架(C2N):Tian et al. (2020)的研究讨论了C2N,它是碳氮家族的一员,是由碳和氮组成的共价结构。它以高极性、良好的热化学稳定性而闻名,并在催化、环境科学、能源存储和生物技术等领域找到应用。

金属有机框架(MOFs):Cui等人(2019年)概述了金属有机框架(MOFs)作为异质催化剂将CO、CO2和CH4转化为有价值的化学品和燃料。这些框架在清洁燃料和化学品生产方面显示出潜力,突显了复杂有机结构在可持续性和环境科学中的潜在应用。(Cui et al., 2019)

非线性光学(NLO)树状聚合物:Tang等人(2015年)讨论了“X型”NLO树状聚合物,其中色团基团的排列有助于良好的非线性光学性能。这说明了复杂有机化合物在光学和光子学领域的潜在应用。(Tang et al., 2015)

C1化学:Mesters(2016年)强调了C1分子在能源和化学供应中的重要性,展示了具有简单碳结构的化合物在催化和能源领域的重要性。这表明类似于“C23H18F3N5O”结构的化合物可能被用于类似的应用。(Mesters, 2016)

作用机制

Target of Action

The compound C23H18F3N5O, also known as Clomifene , primarily targets the estrogen receptors in the body. It acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

Clomifene has both estrogenic and anti-estrogenic properties . It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . Clomifene initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomifene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The biochemical pathways affected by Clomifene involve the hypothalamic-pituitary-ovarian axis and the process of ovulation. By blocking the negative feedback of estrogen at the hypothalamic-pituitary level, Clomifene leads to an increase in the release of pituitary gonadotropins . This, in turn, stimulates the growth and maturation of ovarian follicles .

Result of Action

The result of Clomifene’s action is the induction of ovulation. By stimulating the release of gonadotropins, Clomifene promotes the growth and maturation of ovarian follicles, leading to ovulation . This makes Clomifene an effective treatment for female infertility due to anovulation, such as that caused by polycystic ovary syndrome .

属性

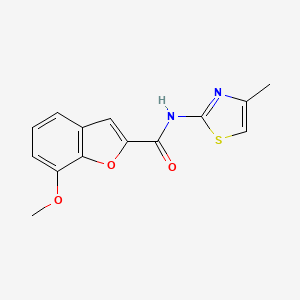

IUPAC Name |

1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBCSMJDDCVCBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C23H18F3N5O | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2399485.png)

![Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2399486.png)

![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)